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molecular formula C36H52N4O8 B8349413 Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate

Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate

Cat. No. B8349413
M. Wt: 668.8 g/mol
InChI Key: PTOCDYCQAODDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353120B2

Procedure details

To a solution of 7 (8.52 g, 12.74 mmol) in ethanol (130 mL) was added 10% Pd/C (2.6 g). The resulting mixture was stirred under H2 (g) atmosphere at room temperature for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 mL). The combined filtrate was evaporated in vacuo to give an oily residue which was triturated with Et2O to provide an off-white solid 8 (4.85 g, 97% yield).
Name
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:22][CH2:21][N:20]([CH2:23][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:19][CH2:18][N:17](C(OCC2C=CC=CC=2)=O)[CH2:16][CH2:15][N:14]([CH2:41][C:42]([O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:43])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[C:24]([CH2:23][N:20]1[CH2:21][CH2:22][NH:11][CH2:12][CH2:13][N:14]([CH2:41][C:42]([O:44][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:43])[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]1)([O:26][C:27]([CH3:28])([CH3:30])[CH3:29])=[O:25]

Inputs

Step One
Name
Quantity
8.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1)CC(=O)OC(C)(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under H2 (g) atmosphere at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite pad
WASH
Type
WASH
Details
washed with ethanol (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue which
CUSTOM
Type
CUSTOM
Details
was triturated with Et2O

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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